7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines multiple nitrogen-containing rings, making it a versatile scaffold for drug design and development. It has shown potential in various biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is a crucial target in cancer therapy .
Mechanism of Action
Target of Action
The primary target of 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . The molecular docking simulation confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the inhibition of cell proliferation, making this compound potentially useful in cancer treatment .
Pharmacokinetics
These studies help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound showed significant cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induced apoptosis within HCT cells .
Action Environment
: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. : Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
Biochemical Analysis
Biochemical Properties
7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has shown significant inhibitory activity against CDK2/cyclin A2 . This suggests that it interacts with the enzyme CDK2, a cyclin-dependent kinase, and its associated protein, cyclin A2 . The nature of these interactions is likely to involve binding to the ATP adenine region of CDK2 .
Cellular Effects
In cellular studies, this compound has shown potent dual activity against examined cell lines and CDK2 . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibition of CDK2 . Molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Preparation Methods
The synthesis of 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions. For instance, the key starting material can be obtained by treating a formimidate derivative with hydrazine hydrate in ethanol . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the nitrogen atoms within the rings.
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Comparison with Similar Compounds
7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Triazolo[1,5-a]pyridine derivatives: These compounds also exhibit significant biological activities and are used in various medicinal chemistry applications. The uniqueness of this compound lies in its specific combination of nitrogen-containing rings, which provides a versatile platform for drug design and development.
Properties
IUPAC Name |
10-phenyl-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N7/c1-2-6-13(7-3-1)24-16-14(10-20-24)17-21-15(22-23(17)11-19-16)12-5-4-8-18-9-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEKQDZQTYNPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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